molecular formula C21H27N3O4 B13097766 Tert-butyl 1-(2-ethoxy-2-oxoethyl)-3-phenyl-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate

Tert-butyl 1-(2-ethoxy-2-oxoethyl)-3-phenyl-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate

Cat. No.: B13097766
M. Wt: 385.5 g/mol
InChI Key: FIHAXFBLXXDOQK-UHFFFAOYSA-N
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Description

Tert-butyl 1-(2-ethoxy-2-oxoethyl)-3-phenyl-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrazolo[4,3-C]pyridine core, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 1-(2-ethoxy-2-oxoethyl)-3-phenyl-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of a pyrazolo[4,3-C]pyridine derivative with tert-butyl 2-ethoxy-2-oxoacetate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-(2-ethoxy-2-oxoethyl)-3-phenyl-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Tert-butyl 1-(2-ethoxy-2-oxoethyl)-3-phenyl-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with therapeutic properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Tert-butyl 1-(2-ethoxy-2-oxoethyl)-3-phenyl-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-oxoethylcarbamate
  • Tert-butyl 2-ethoxy-2-oxoethylglycinate
  • Tert-butyl 2-oxoethylcarbamate

Uniqueness

Tert-butyl 1-(2-ethoxy-2-oxoethyl)-3-phenyl-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate stands out due to its unique pyrazolo[4,3-C]pyridine core, which imparts distinct biological activity and potential therapeutic applications. Its specific structure allows for targeted interactions with molecular pathways, making it a valuable compound for research and development .

Properties

Molecular Formula

C21H27N3O4

Molecular Weight

385.5 g/mol

IUPAC Name

tert-butyl 1-(2-ethoxy-2-oxoethyl)-3-phenyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate

InChI

InChI=1S/C21H27N3O4/c1-5-27-18(25)14-24-17-11-12-23(20(26)28-21(2,3)4)13-16(17)19(22-24)15-9-7-6-8-10-15/h6-10H,5,11-14H2,1-4H3

InChI Key

FIHAXFBLXXDOQK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C2=C(CN(CC2)C(=O)OC(C)(C)C)C(=N1)C3=CC=CC=C3

Origin of Product

United States

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